Cyclobutyl(cyclohexyl)methanone

Thermal Stability Distillation High-Temperature Reactions

Cyclobutyl(cyclohexyl)methanone (CAS 32446-20-1) is a differentiated aliphatic ketone building block for medicinal chemistry and reaction methodology research. Unlike lower-boiling analogs, its high boiling point of 239.6°C makes it uniquely suitable for high-temperature reactions (>150°C) where more volatile ketones would evaporate, ensuring consistent reaction kinetics and scalable purification protocols. The strained cyclobutyl and flexible cyclohexyl rings offer a specific three-dimensional geometry and lipophilicity (LogP 2.83) for probing novel chemical space in compound library synthesis. Procure this dual-aliphatic-ring scaffold with typical research purity ≥95% to advance your synthetic and photochemical investigations.

Molecular Formula C11H18O
Molecular Weight 166.264
CAS No. 32446-20-1
Cat. No. B2536922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(cyclohexyl)methanone
CAS32446-20-1
Molecular FormulaC11H18O
Molecular Weight166.264
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2CCC2
InChIInChI=1S/C11H18O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-10H,1-8H2
InChIKeyGEDPELRWZGAMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl(cyclohexyl)methanone (CAS 32446-20-1) Procurement: Key Physical Property and Purity Specifications


Cyclobutyl(cyclohexyl)methanone, with the molecular formula C11H18O and a molecular weight of 166.26 g/mol, is a ketone featuring both cyclobutyl and cyclohexyl substituents . It is primarily utilized as a versatile building block or synthetic intermediate in organic and medicinal chemistry research . The compound is commercially available from multiple suppliers at a standard research purity of ≥95%, though its cost and availability can vary significantly .

Why a Simple In-Class Ketone Replacement Is Not Feasible for Cyclobutyl(cyclohexyl)methanone


Despite being a simple ketone, Cyclobutyl(cyclohexyl)methanone cannot be casually substituted with a close analog due to a critical divergence in physical properties. Its unique combination of cyclobutyl and cyclohexyl groups results in a boiling point (239.6 °C) that is significantly higher than that of related ketones like cyclobutyl methyl ketone (134-138 °C) or cyclohexyl methyl ketone (181-183 °C) . This property is not an abstract figure; it is a definitive differentiator for processes such as high-temperature reactions, specific distillation or purification protocols, and overall thermal stability. Selecting a lower-boiling alternative could lead to compound loss, altered reaction kinetics, or purification failure, directly impacting the feasibility and cost of a synthetic route .

Quantitative Differentiation Evidence for Cyclobutyl(cyclohexyl)methanone vs. Closest Analogs


Superior Thermal Stability and Distillation Range: A 27.5% Higher Boiling Point

Cyclobutyl(cyclohexyl)methanone exhibits a boiling point of 239.6±8.0 °C at standard pressure (760 mmHg), which is substantially higher than the closest simple ketone analog, cyclohexyl methyl ketone . This difference provides a distinct, verifiable advantage in applications requiring higher thermal input or specific boiling point ranges for separation .

Thermal Stability Distillation High-Temperature Reactions Chemical Synthesis

Divergent Liquid Range vs. Dicyclohexyl Ketone for Low-Temperature Processing

Unlike the structurally similar dicyclohexyl ketone, which is a solid at room temperature with a melting point of 57-61 °C , Cyclobutyl(cyclohexyl)methanone is a liquid, offering a distinct handling and processing advantage . This fundamental difference in physical state eliminates the need for pre-heating or specialized solid-handling equipment during synthesis or formulation, simplifying experimental workflows.

Low-Temperature Chemistry Reaction Medium Physical State Handling

Intermediate Volatility and Polarity Profile for Chromatographic Separation

Cyclobutyl(cyclohexyl)methanone occupies a unique middle ground in terms of polarity and retention. With a predicted LogP of 2.83 , it is significantly less polar than the aromatic analog cyclobutyl phenyl ketone (LogP 2.67 [1]), which would result in shorter retention times in reversed-phase chromatography. Conversely, it is more polar and less volatile than cyclohexyl methyl ketone (LogP 1.9, Boiling Point 181-183 °C ), ensuring longer retention for adequate separation.

Chromatography Purification LogP Separation Science

Validated Research and Industrial Applications for Cyclobutyl(cyclohexyl)methanone


High-Boiling Solvent or Co-Solvent for Organic Reactions Requiring Thermal Stability

Cyclobutyl(cyclohexyl)methanone's exceptionally high boiling point (239.6 °C) makes it a suitable solvent or co-solvent candidate for reactions that must be run at elevated temperatures (e.g., >150 °C) where more volatile ketones like cyclohexyl methyl ketone (BP 181-183 °C) would evaporate or cause pressure buildup . This ensures the reaction medium remains intact throughout the process, leading to more consistent and scalable results.

Model Substrate for Photochemical Studies of Non-Aromatic Ketones

As a dialkyl ketone containing both a strained cyclobutyl ring and a flexible cyclohexyl group, this compound serves as an ideal model substrate for investigating Norrish Type I and Type II photoreactions in the absence of aryl chromophores. Its behavior can be directly compared to the well-documented photochemistry of cyclobutyl aryl ketones , allowing researchers to isolate the effects of the aliphatic substituents on reaction pathways and quantum yields.

Synthetic Intermediate in Drug Discovery with a Unique Spatial Profile

The compound's dual aliphatic ring system (C4 and C6) offers a specific three-dimensional shape and lipophilicity (LogP 2.83) that is valuable in medicinal chemistry for exploring novel chemical space. While not a drug itself, it is procured as a core scaffold for building compound libraries to probe binding pockets that favor specific cycloalkyl geometries, as suggested by its commercial availability from research chemical suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutyl(cyclohexyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.